N,2-dimethyl-6-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

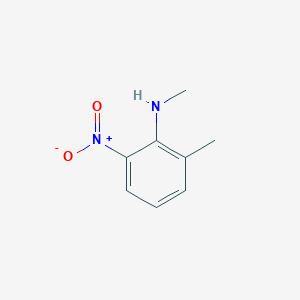

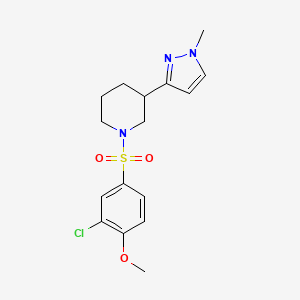

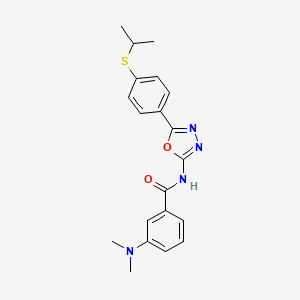

“N,2-dimethyl-6-nitroaniline” is a chemical compound with the molecular formula C8H10N2O2 . It is an aromatic amine and is an important aromatic organic intermediate .

Molecular Structure Analysis

The molecular structure of “N,2-dimethyl-6-nitroaniline” consists of a benzene ring with two methyl groups and a nitro group attached to it . The molecular weight is 166.177 Da .Scientific Research Applications

Crystallographic Studies

Intra- and Inter-Molecular Interactions : Studies like those by Krygowski & Maurin (1989) have explored the crystal and molecular structure of N,N-dimethyl-4-nitroaniline and its derivatives. These studies provide structural evidence against the classical concept of through-resonance in nitroaniline derivatives, which is significant in understanding molecular interactions and resonance effects in similar compounds (Krygowski & Maurin, 1989).

Substituent Effects on Geometrical Parameters : Research by Krawiec & Krygowski (1991) refined the crystal and molecular structure of N,N-dimethyl-m-nitroaniline, revealing significant insights into how different substituents affect the geometry of the molecular ring. This has implications for the design and understanding of similar organic compounds (Krawiec & Krygowski, 1991).

Synthesis and Characterization

- Chemical Synthesis : Zhou Shi-yan (2013) investigated the synthesis of 2-methyl-6-nitroaniline, exploring various reactions and conditions to optimize yield. This research is crucial for the practical production and application of these compounds in various fields (Zhou Shi-yan, 2013).

Electronic and Optical Properties

- Molecular Hyperpolarisabilities and Optical Properties : Studies like those by Borbulevych et al. (2002) have analyzed the molecular and crystal structure of derivatives of N,N-dimethyl-4-nitroaniline. These analyses include X-ray diffraction and ab initio calculations, providing insight into the electronic structure and potential applications in non-linear optical materials (Borbulevych et al., 2002).

Application in Polymerization and Materials Science

- Photopolymerization and Material Synthesis : The work of Costela et al. (1997) on the photopolymerization of 2,6-dihalogen derivatives of p-nitroaniline, in the presence of N,N-dimethylaniline, reveals how these compounds can be used as photoinitiators in polymerization processes. This has significant implications for the development of new materials and polymers (Costela et al., 1997).

Mechanism of Action

The toxic properties of the substance can be attributed to both functional groups. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . Thereby, hydroxylamine- and nitroso-derivatives are formed whose effects are influenced by the substituent in the corresponding para position .

Safety and Hazards

properties

IUPAC Name |

N,2-dimethyl-6-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-3-5-7(10(11)12)8(6)9-2/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELWZUDNRSFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-6-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)

![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)

![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

![2-Cyclopropyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2449107.png)